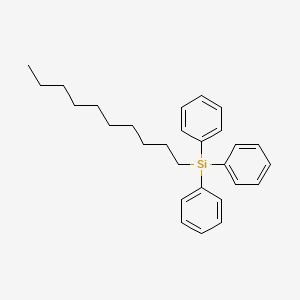
N-(2,6-Xylyl)cyanothioformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Xylyl)cyanothioformamide is an organic compound with the molecular formula C10H10N2S It is a member of the thioformamide family, characterized by the presence of a thiocarbonyl group (C=S) attached to a formamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Xylyl)cyanothioformamide typically involves the reaction of 2,6-dimethylaniline with carbon disulfide and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2,6-Dimethylaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with cyanogen bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2,6-Xylyl)cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The cyanothioformamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thioformamides depending on the nucleophile used.
科学研究应用
N-(2,6-Xylyl)cyanothioformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,6-Xylyl)cyanothioformamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-(2,3-Xylyl)cyanothioformamide
- N-(2,4-Xylyl)cyanothioformamide
- N-(P-Tolyl)cyanothioformamide
Uniqueness
N-(2,6-Xylyl)cyanothioformamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
属性
CAS 编号 |
115717-31-2 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC 名称 |
1-cyano-N-(2,6-dimethylphenyl)methanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,1-2H3,(H,12,13) |
InChI 键 |
FVIWBDPRBBNAJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=S)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



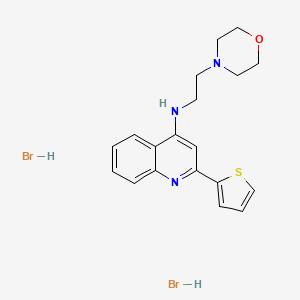
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
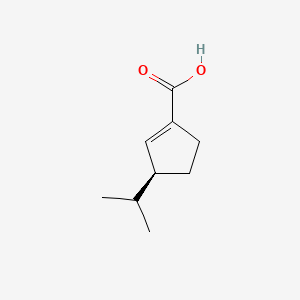
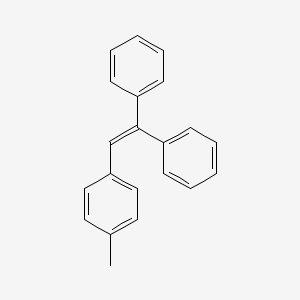




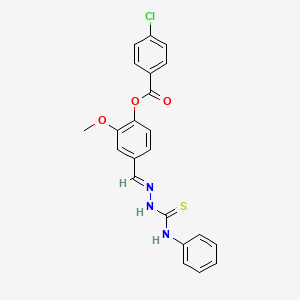
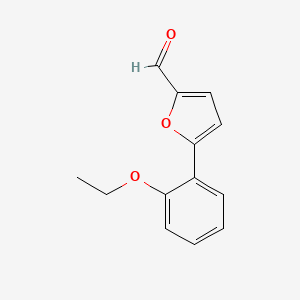
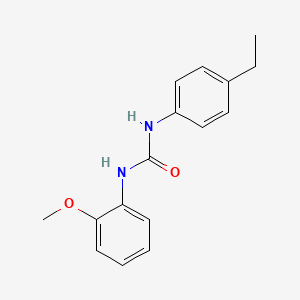
methanone](/img/structure/B11941647.png)
